![molecular formula C21H21FN4O4S B10982463 methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10982463.png)
methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of indole, thiazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole and pyridine moieties. Key steps include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst to form the indole core.
Thiazole Formation: The thiazole ring is introduced through a cyclization reaction involving a thioamide and an α-haloketone.
Pyridine Incorporation: The pyridine moiety is added via a nucleophilic substitution reaction, often using a halogenated pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Thiazole Derivatives: Thiamine (vitamin B1) and benzothiazole are examples of compounds with thiazole rings that have important biological functions.
Pyridine Derivatives: Nicotinamide and pyridoxine (vitamin B6) are pyridine-containing compounds with significant roles in metabolism.
Uniqueness
Methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of indole, thiazole, and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions with various biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H21FN4O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[[4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H21FN4O4S/c1-11-19(20(29)30-2)31-21(23-11)25-17(27)5-6-18(28)26-8-7-16-14(10-26)13-9-12(22)3-4-15(13)24-16/h3-4,9,24H,5-8,10H2,1-2H3,(H,23,25,27) |
InChI Key |
MSKAYKGMRBNCGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F)C(=O)OC |
Origin of Product |
United States |
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